Cas no 2640846-72-4 (9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine)

9-Cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is a purine-based compound featuring a cyclopropyl substituent at the 9-position and a methoxy-methylphenyl group at the 6-amine position. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl moiety enhances metabolic stability, while the methoxy-methylphenyl group contributes to selective binding interactions. Its well-defined synthetic pathway allows for high purity and reproducibility, essential for rigorous applications in drug discovery. The compound’s stability under standard laboratory conditions further supports its utility in exploratory studies, particularly in kinase inhibition and receptor modulation research.
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine structure
2640846-72-4 structure
商品名:9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
CAS番号:2640846-72-4
MF:C16H17N5O
メガワット:295.339082479477
CID:5316218
PubChem ID:155799211

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 9-Cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
    • AKOS040731643
    • 2640846-72-4
    • F6796-0984
    • 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
    • インチ: 1S/C16H17N5O/c1-10-3-6-13(22-2)12(7-10)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20)
    • InChIKey: WURNSVBEPMMGDQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(C)=CC=1NC1C2=C(N=CN=1)N(C=N2)C1CC1

計算された属性

  • せいみつぶんしりょう: 295.14331018g/mol
  • どういたいしつりょう: 295.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 504.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.08±0.10(Predicted)

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6796-0984-30mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
30mg
$178.5 2023-09-07
Life Chemicals
F6796-0984-3mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
3mg
$94.5 2023-09-07
Life Chemicals
F6796-0984-4mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
4mg
$99.0 2023-09-07
Life Chemicals
F6796-0984-75mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
75mg
$312.0 2023-09-07
Life Chemicals
F6796-0984-10μmol
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6796-0984-1mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
1mg
$81.0 2023-09-07
Life Chemicals
F6796-0984-2mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
2mg
$88.5 2023-09-07
Life Chemicals
F6796-0984-5μmol
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-0984-20μmol
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-0984-25mg
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
2640846-72-4
25mg
$163.5 2023-09-07

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine 関連文献

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amineに関する追加情報

Introduction to 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine (CAS No. 2640846-72-4)

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine, with the CAS number 2640846-72-4, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropyl group and a purine core suggests unique electronic and steric properties that make it a valuable candidate for further investigation.

The compound's structure includes a 2-methoxy-5-methylphenyl substituent, which is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. This particular arrangement of functional groups can enhance binding affinity to biological targets, making it an attractive scaffold for the design of novel therapeutic agents. The 9H-purin-6-amine moiety is particularly noteworthy, as purine derivatives are widely studied for their biological activity, including roles in nucleic acid metabolism and enzyme inhibition.

In recent years, there has been growing interest in developing small molecules that can modulate biological pathways associated with various diseases. The unique structural features of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine make it a promising candidate for further exploration in this context. Specifically, its ability to interact with specific enzymes or receptors could lead to the development of new treatments for conditions such as cancer, inflammation, and neurodegenerative disorders.

One of the most exciting aspects of this compound is its potential in the field of oncology. Recent studies have shown that purine-based molecules can exhibit potent anti-cancer activity by inhibiting key enzymes involved in cell proliferation and survival. The cyclopropyl group, in particular, has been identified as a structural element that can enhance binding affinity and selectivity towards target proteins. This could lead to the development of more effective and less toxic anti-cancer drugs compared to existing therapies.

The methoxy and methyl substituents on the aromatic ring also play a crucial role in determining the biological activity of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine. These groups can influence the molecule's solubility, metabolic stability, and interactions with biological targets. By optimizing these substituents, researchers can fine-tune the pharmacological properties of the compound, making it more suitable for therapeutic applications.

In addition to its potential in oncology, this compound has also shown promise in other areas of medical research. For instance, studies have indicated that it may have anti-inflammatory effects by modulating immune responses. The ability to interact with specific inflammatory pathways could make it a valuable tool for developing new treatments for autoimmune diseases and chronic inflammation.

The synthesis of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is another area of interest for researchers. The complex structure of this molecule presents challenges in terms of synthetic methodology, but recent advances in organic chemistry have made it possible to produce it in high yields and purity. These advancements have opened up new possibilities for exploring its biological activity and developing novel derivatives with enhanced properties.

Future research directions may include exploring the compound's interactions with other biological targets and investigating its potential in drug repurposing. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify new therapeutic applications for 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine. These approaches can accelerate the discovery process and help identify promising candidates for further preclinical and clinical studies.

In conclusion, 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine (CAS No. 2640846-72-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new treatments for various diseases, including cancer and inflammation. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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